molecular formula C19H20N4O3 B11597777 4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

Cat. No.: B11597777
M. Wt: 352.4 g/mol
InChI Key: ADLOCHMQVSQXJP-UHFFFAOYSA-N
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Description

4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a nitrophenyl group and a butyl(methyl)amino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable phthalazinone precursor followed by the introduction of the butyl(methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the butyl(methyl)amino moiety can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

  • 4-{4-[ethyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one
  • 4-{4-[propyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one
  • 4-{4-[butyl(ethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

Comparison: 4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the butyl(methyl)amino group provides a balance of hydrophobicity and steric effects, influencing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2H-phthalazin-1-one

InChI

InChI=1S/C19H20N4O3/c1-3-4-11-22(2)16-10-9-13(12-17(16)23(25)26)18-14-7-5-6-8-15(14)19(24)21-20-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)

InChI Key

ADLOCHMQVSQXJP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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